molecular formula C17H9FN2O3 B2767933 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 884988-40-3

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2767933
CAS No.: 884988-40-3
M. Wt: 308.268
InChI Key: DXJRNSUFUZKSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic hybrid molecule combining a coumarin (2H-chromen-2-one) core with a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-fluorophenyl group. The coumarin moiety is known for its inherent bioactivity, including antimicrobial and anti-inflammatory effects, while the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity to biological targets . The 4-fluorophenyl substituent likely contributes to improved lipophilicity and target interactions, as fluorine atoms often modulate pharmacokinetic properties .

Properties

IUPAC Name

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9FN2O3/c18-12-7-5-10(6-8-12)15-19-16(23-20-15)13-9-11-3-1-2-4-14(11)22-17(13)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJRNSUFUZKSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized using phosphorus oxychloride to yield the oxadiazole ring . The final step involves the condensation of the oxadiazole intermediate with 4-hydroxycoumarin under basic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. The oxadiazole ring and fluorophenyl group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Anti-TB Drug Development

Compound A : 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide

  • Core Structure : Piperidine-carboxamide with the same 4-fluorophenyl-oxadiazole moiety.
  • Activity: Exhibited superior binding affinity (-10.2 kcal/mol) compared to the coumarin-based compound (-9.8 kcal/mol) against Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key TB target.
  • ADMET Profile : Demonstrated favorable drug-likeness, including moderate logP (3.1) and high gastrointestinal absorption .

Compound B : 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole

  • Core Structure : Tetrazole derivatives lacking the coumarin or oxadiazole scaffold.
  • Activity : Lower binding affinity (-8.5 kcal/mol) but better metabolic stability due to tetrazole’s resistance to cytochrome P450-mediated oxidation .

Compound C: 3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone

  • Core Structure: Quinazolinone with a sulfur-linked oxadiazole-fluorophenyl group.

Chalcone-Based Analogues

Several fluorophenyl-containing chalcones (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) exhibit structural similarities. These compounds display dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing their planar conformation and receptor binding. The coumarin-oxadiazole hybrid’s rigid structure may provide superior target specificity compared to the flexible chalcone backbone .

Pharmacokinetic and Metabolic Comparisons

  • Metabolic Sites : The 4-fluorophenyl-oxadiazole moiety in the target compound shows predicted CYP2C9-mediated metabolism at the oxadiazole ring, whereas tetrazole derivatives (e.g., Compound B) are metabolized at alkyl side chains .
  • Solubility: The coumarin core enhances aqueous solubility (logS ≈ -4.2) compared to quinazolinone derivatives (logS ≈ -5.1) .

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Binding Affinity (kcal/mol) logP Metabolic Stability Key Reference
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one Coumarin-oxadiazole -9.8 2.9 Moderate
Compound A Piperidine-carboxamide -10.2 3.1 High
Compound B Tetrazole -8.5 2.5 Very High
Compound C Quinazolinone -7.9 4.0 Low
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one Chalcone -7.2 3.8 Moderate

Research Findings and Implications

  • Anti-TB Activity : The coumarin-oxadiazole hybrid’s balanced binding affinity and solubility make it a promising lead compound, though piperidine-carboxamide derivatives (e.g., Compound A) show marginally better target engagement .
  • Structural Optimization: Substituting the coumarin core with quinazolinone reduces activity, suggesting the coumarin’s planar structure is critical for target binding .
  • Metabolic Considerations: Fluorine substitution on the phenyl ring mitigates oxidative metabolism, extending half-life compared to non-fluorinated analogues .

Biological Activity

The compound 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H10F N2O3
  • Molecular Weight : 302.25 g/mol
  • CAS Number : 775304-61-5

The structure features a chromenone moiety linked to a 1,2,4-oxadiazole ring substituted with a fluorophenyl group. This specific arrangement is crucial for its biological activities.

Anticancer Activity

Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer properties. The mechanism of action often involves inhibition of key enzymes and pathways associated with cancer cell proliferation.

  • Mechanism of Action :
    • Inhibition of thymidylate synthase , which is essential for DNA synthesis.
    • Interaction with histone deacetylases (HDAC) leading to altered gene expression.
    • Targeting telomerase , an enzyme critical for maintaining telomere length in cancer cells.
  • Case Studies :
    • A study demonstrated that derivatives of oxadiazoles showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Testing :
    • Compounds similar to this compound were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial activity, with some derivatives outperforming traditional antibiotics like ciprofloxacin .
CompoundBacterial StrainZone of Inhibition (mm)IC50 (µg/mL)
1Staphylococcus aureus1825
2Escherichia coli1530

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been explored through various in vitro assays.

  • Mechanism :
    • The compounds inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
    • They modulate signaling pathways involving NF-kB, which plays a pivotal role in inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Fluorine Substitution : Enhances lipophilicity and biological activity.
  • Oxadiazole Ring Variations : Different substituents on the oxadiazole ring can lead to variations in potency against cancer and microbial targets.

Q & A

Q. What are the optimal synthesis methods for 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, and how can reaction yields be improved?

The synthesis typically involves cyclocondensation of hydroxylamine with a carboxylic acid derivative, followed by coupling reactions. Microwave-assisted synthesis () can enhance efficiency by reducing reaction times (e.g., from 12 hours to 30 minutes under 150°C). Yield optimization requires precise control of solvent polarity (e.g., DMF or THF) and stoichiometric ratios of intermediates. Purification via HPLC () or column chromatography improves purity (>95%) for downstream applications.

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 6.8–8.2 ppm) and oxadiazole carbons (δ 160–170 ppm) ().
  • X-ray crystallography : Single-crystal diffraction ( ) with refinement via SHELXL ( ) resolves bond lengths (e.g., C–O: 1.36 Å, N–O: 1.23 Å) and dihedral angles between chromenone and oxadiazole rings (85–90°) .

Q. What spectroscopic techniques are critical for characterizing its stability under varying pH conditions?

UV-Vis spectroscopy (λmax ~320 nm in methanol) monitors degradation kinetics, while FT-IR tracks functional group integrity (e.g., C=O stretch at 1720 cm⁻¹). Stability assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) reveal hydrolysis susceptibility at the oxadiazole ring under acidic conditions ( ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anticancer activity?

SAR analysis ( ) shows that:

  • Electron-withdrawing groups (e.g., 4-fluorophenyl) improve π-π stacking with kinase ATP-binding pockets (e.g., EGFR).
  • Chlorine substitution at position 6 of the chromenone backbone () increases cytotoxicity (IC50 ~2.5 µM in MCF-7 cells).
  • Oxadiazole ring modifications (e.g., replacing fluorine with trifluoromethoxy) enhance metabolic stability (t½ >6 hours in hepatic microsomes) .

Q. What computational strategies are effective for identifying biological targets of this compound?

  • Molecular docking : AutoDock Vina or Glide predicts binding to InhA (enoyl-ACP reductase) with a docking score of −9.2 kcal/mol ( ).
  • Molecular dynamics simulations : GROMACS validates target engagement (RMSD <2 Å over 100 ns) and identifies key residues (e.g., Tyr158 in InhA) for hydrogen bonding .
  • ADMET prediction : SwissADME assesses bioavailability (TPSA <90 Ų) and CYP450 metabolism sites (e.g., CYP3A4-mediated oxidation at the oxadiazole ring) .

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?

Conflicting cytotoxicity data (e.g., variance in IC50 across cell lines) may arise from polymorphic forms. High-resolution X-ray structures ( ) differentiate between tautomers (e.g., keto-enol forms) and validate intermolecular interactions (e.g., C–H···π contacts) that influence solubility and target binding .

Q. What methodologies are recommended for analyzing its interaction with DNA or enzymes?

  • Fluorescence quenching assays : Measure binding constants (Kb ~10⁴ M⁻¹) via Stern-Volmer plots using ethidium bromide displacement ().
  • Surface plasmon resonance (SPR) : Determines real-time binding kinetics (kon/koff) to immobilized targets (e.g., BSA with KD ~10⁻⁶ M) .
  • Enzyme inhibition assays : Monitor IC50 via colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatase inhibition) .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in anti-TB activity reported across studies?

Contrasting MIC values (e.g., 0.5 µg/mL vs. 5 µg/mL) may stem from assay conditions (e.g., hypoxia-induced dormancy models vs. log-phase cultures). Validate results using:

  • Resazurin microtiter assays (REMA) under standardized O2 levels.
  • Checkerboard synergy assays with first-line drugs (e.g., isoniazid) to rule off-target effects ( ).

Q. What experimental designs mitigate challenges in crystallizing this compound?

  • Solvent screening : Use vapor diffusion with 2:1 ratio of DMSO:isopropanol for optimal crystal growth.
  • Cryoprotection : Soak crystals in 25% glycerol before flash-cooling to 100 K ( ).
  • Twinned data refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning ( ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.